molecular formula C18H10N2O B182703 Solvent Orange 60 CAS No. 6925-69-5

Solvent Orange 60

Cat. No.: B182703
CAS No.: 6925-69-5
M. Wt: 270.3 g/mol
InChI Key: XFYQEBBUVNLYBR-UHFFFAOYSA-N
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Description

Solvent Orange 60 is an organic compound with the molecular formula C18H10N2O. It is also known by its common name, this compound. This compound is characterized by its unique structure, which includes a benzene ring fused to a quinazoline ring system. It is primarily used as a dye and pigment in various industrial applications .

Mechanism of Action

Target of Action

Solvent Orange 60, also known as 12H-Phthaloperin-12-one, is primarily used as a dye in various applications . Its primary targets are the materials it is intended to color, such as ABS resin, polystyrene, and other types of plastic . It imparts an orange color to these materials, enhancing their aesthetic appeal.

Pharmacokinetics

It is known to be insoluble in water and slightly soluble in organic solvents such as alcohol, chloroform, benzene, toluene, and xylene .

Result of Action

The primary result of this compound’s action is the coloring of the material it is applied to. It imparts an orange color to materials such as ABS resin, polystyrene, and other types of plastic . It has also been shown to cause contact allergies .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of different solvents . Additionally, its stability and efficacy as a dye can be influenced by factors such as temperature, pH, and exposure to light.

Biochemical Analysis

Biochemical Properties

It is known that the compound has a high heat resistance and is insoluble in water but slightly soluble in organic solvents .

Cellular Effects

It has been shown to cause contact allergies

Molecular Mechanism

It is known that the compound has a high tinting strength , suggesting it may interact with biomolecules in a way that affects their optical properties

Temporal Effects in Laboratory Settings

It is known that the compound has a high heat resistance , suggesting it may be stable under a range of conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Solvent Orange 60 typically involves the condensation of phthalic anhydride with o-phenylenediamine under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures. The resulting product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Solvent Orange 60 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazolines, dihydro derivatives, and other functionalized compounds .

Scientific Research Applications

Solvent Orange 60 has a wide range of applications in scientific research:

Properties

IUPAC Name

2,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),4,6,8,10,12,14,16(20),17-nonaen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2O/c21-18-13-8-2-1-7-12(13)17-19-14-9-3-5-11-6-4-10-15(16(11)14)20(17)18/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYQEBBUVNLYBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC5=C4C(=CC=C5)N3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064507
Record name 12H-Phthaloperin-12-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 12H-Phthaloperin-12-one
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

6925-69-5, 61725-13-1, 61969-47-9
Record name Solvent Orange 60
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6925-69-5
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Record name C.I. Solvent Orange 60
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12H-Phthaloperin-12-one
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Record name 12H-Phthaloperin-12-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12H-phthaloperin-12-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.317
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Record name 12H-Phthaloperin-12-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 12H-Phthaloperin-12-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SOLVENT ORANGE 60
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary sources of exposure to Solvent Orange 60 for the general population?

A1: this compound is commonly found in spectacle frames, particularly those with tortoiseshell patterns. [, , , ]. Other potential sources include protective gloves and dental goggles [, ].

Q2: How is this compound diagnosed as the cause of allergic contact dermatitis?

A2: Diagnosis typically involves patch testing, where suspected allergens, including this compound, are applied to the skin under occlusion. Reactions are observed over several days to identify the causative agent [, , , ]. In some cases, chemical analysis of the suspected materials (like spectacle frames) may be conducted to confirm the presence of this compound [].

Q3: What type of allergic reactions are typically observed with this compound exposure?

A3: this compound exposure primarily leads to allergic contact dermatitis, presenting as red, itchy, and sometimes tender patches of skin [, , , ]. These reactions are often localized to the area of contact, such as behind the ears for spectacle wearers [, ].

Q4: Has this compound been identified as an allergen in occupational settings?

A5: Yes, occupational exposure to this compound has been reported, particularly among individuals working in plastic production. Cases of allergic contact dermatitis have been observed in workers handling materials containing this dye [].

Q5: Are there efforts to find alternatives to this compound in products to minimize allergic reactions?

A5: While specific alternatives haven't been explicitly mentioned in the provided research, the recognition of this compound as a potent allergen underscores the need for manufacturers to consider less sensitizing dyes in their products, especially those intended for prolonged skin contact.

Q6: What are the implications of the widespread use of this compound in consumer products?

A6: The widespread use of this compound, particularly in everyday items like spectacle frames, raises concern due to its potential to cause allergic contact dermatitis. This highlights the importance of raising awareness among consumers and exploring alternative dyes to mitigate the risk of allergic reactions.

Q7: What is the geographical distribution of reported this compound allergy cases?

A8: Cases of allergic contact dermatitis attributed to this compound have been reported in both Japan and Scandinavia []. This suggests that the use of this dye is not limited to a specific region, and its potential to cause allergies is a global concern.

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